2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0384821 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic Properties
The derivative compounds of 2-Amino-4-(2,6-Dichlorophenyl)-6-Methyl-5-Oxo-5,6-Dihydro-4H-Pyrano[3,2-C]Quinoline-3-Carbonitrile have been explored for their potential in photovoltaic applications. Studies demonstrate that these compounds, when used in photodiode fabrication, show promising photovoltaic properties. This includes a significant sensitivity to illumination intensity, making them suitable for use in photodiodes. The photovoltaic properties of these compounds are influenced by the presence of chlorophenyl as a substitution group, which improves diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of thin films made from these compounds are also of significant research interest. These films, when synthesized, exhibit nanocrystalline structures dispersed in an amorphous matrix. They have shown distinctive absorption parameters and type of electron transition, which are crucial in the study of optical materials. This research is essential for advancing materials science, particularly in the field of optics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Research has also been conducted on the dielectric properties of these compounds in thin film form. The findings suggest a dependency of the real dielectric constant and dielectric loss on frequency and temperature. Such studies are essential for understanding the electrical behavior of these compounds and their potential use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
In another application, derivatives of this compound have been investigated for their potential as corrosion inhibitors. The studies show that these compounds can effectively prevent corrosion in certain environments, such as in the presence of HNO3, by forming a protective film on the surface of metals. This is particularly relevant in the field of material science and engineering (Eldesoky et al., 2019).
Antimicrobial Activities
Additionally, some derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies are crucial for discovering new antimicrobial agents, potentially leading to the development of novel pharmaceuticals (El Mariah, 2009).
Properties
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-25-14-8-3-2-5-10(14)18-17(20(25)26)15(11(9-23)19(24)27-18)16-12(21)6-4-7-13(16)22/h2-8,15H,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLVCDBPAAVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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